molecular formula C9H7BrN2O2S B13673310 2-Bromo-1-(phenylsulfonyl)-1H-imidazole

2-Bromo-1-(phenylsulfonyl)-1H-imidazole

Cat. No.: B13673310
M. Wt: 287.14 g/mol
InChI Key: PZEXUCVKNLWLMC-UHFFFAOYSA-N
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Description

2-Bromo-1-(phenylsulfonyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles It is characterized by the presence of a bromine atom and a phenylsulfonyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(phenylsulfonyl)-1H-imidazole typically involves the bromination of 1-(phenylsulfonyl)-1H-imidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the imidazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(phenylsulfonyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine can yield 1-(phenylsulfonyl)-2-aminoimidazole derivatives, while oxidation can lead to sulfone or sulfoxide derivatives .

Scientific Research Applications

2-Bromo-1-(phenylsulfonyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(phenylsulfonyl)-1H-imidazole involves its interaction with molecular targets in biological systems. The bromine atom and phenylsulfonyl group can participate in various binding interactions, such as hydrogen bonding and hydrophobic interactions, with target proteins or enzymes. These interactions can modulate the activity of the target, leading to potential therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7BrN2O2S

Molecular Weight

287.14 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-bromoimidazole

InChI

InChI=1S/C9H7BrN2O2S/c10-9-11-6-7-12(9)15(13,14)8-4-2-1-3-5-8/h1-7H

InChI Key

PZEXUCVKNLWLMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2Br

Origin of Product

United States

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